1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione, also known as AZD-1775, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It belongs to the class of drugs known as Wee1 inhibitors, which target the protein kinase Wee1. This protein plays a key role in the regulation of the cell cycle, and its inhibition has been shown to have potential therapeutic benefits in cancer treatment.
Wirkmechanismus
The mechanism of action of 1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione involves the inhibition of Wee1, a protein kinase that plays a key role in the regulation of the cell cycle. Wee1 acts as a checkpoint kinase, preventing the cell from entering mitosis until DNA replication and repair are complete. Inhibition of Wee1 by 1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione leads to premature entry into mitosis and increased sensitivity to DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects
1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to its effects on the cell cycle, 1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the DNA damage response pathway, leading to increased sensitivity to DNA-damaging agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione is its ability to enhance the efficacy of chemotherapy and radiation therapy, making it a potentially valuable addition to standard cancer treatments. However, one limitation of 1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione is its specificity for Wee1, which may limit its effectiveness in certain cancer types.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione. One area of focus is the development of combination therapies that incorporate 1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione with other cancer treatments, such as immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with 1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione. Finally, there is ongoing research into the development of new Wee1 inhibitors that may have improved efficacy and fewer side effects than 1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione has been the subject of numerous scientific studies, with a focus on its potential as a cancer treatment. In preclinical studies, 1-[4-(4-allyl-2-methoxyphenoxy)butoxy]-2,5-pyrrolidinedione has been shown to enhance the efficacy of chemotherapy and radiation therapy in a variety of cancer types, including lung, breast, and ovarian cancers.
Eigenschaften
IUPAC Name |
1-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c1-3-6-14-7-8-15(16(13-14)22-2)23-11-4-5-12-24-19-17(20)9-10-18(19)21/h3,7-8,13H,1,4-6,9-12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVFYDVTOGVYFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCON2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.